3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3,6-bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4/c1-11-17(13-4-8-15(21)9-5-13)18(22)25-19(24-11)16(10-23-25)12-2-6-14(20)7-3-12/h2-10H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDWHWJVINNOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)F)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using high-throughput screening techniques to identify the best catalysts and solvents .
Chemical Reactions Analysis
3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
One of the primary applications of pyrazolo[1,5-a]pyrimidines, including 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, is their role as inhibitors of Mycobacterium tuberculosis (M.tb). Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against M.tb ATP synthase, which is crucial for the bacterium's energy metabolism. In vitro assays have shown that certain analogues can inhibit M.tb growth with minimal toxicity to human cells .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate for anticancer therapies. Research indicates that these compounds can selectively inhibit cancer cell proliferation and induce apoptosis. Specifically, studies have highlighted their ability to target various signaling pathways involved in tumor growth and metastasis. The structural modifications in this compound enhance its efficacy and selectivity against cancer cells while minimizing side effects .
Enzymatic Inhibition
This compound also shows potential as an enzyme inhibitor. For instance, it has demonstrated significant affinity for the translocator protein (TSPO), which is implicated in various physiological processes and diseases. The binding affinity of synthesized ligands based on this scaffold has been reported in the picomolar range, suggesting its potential for developing new therapeutic agents targeting TSPO-related conditions .
Synthesis and Structure-Activity Relationships
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes cyclization reactions that yield the pyrazolo[1,5-a]pyrimidine core structure. Various synthetic routes have been explored to enhance yield and purity while allowing for the introduction of diverse functional groups that can modulate biological activity .
Structure-Activity Relationship Studies
Understanding the relationship between structure and activity is crucial for optimizing the pharmacological properties of pyrazolo[1,5-a]pyrimidines. Research has shown that specific substitutions at the 3 and 6 positions significantly influence biological activity. For example:
- Fluorine Substitution: The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Aromatic Rings: The introduction of different aromatic groups can improve binding affinity to target enzymes or receptors.
These findings guide the design of new analogues with improved therapeutic profiles .
Case Study 1: Antituberculosis Activity
In a recent study, a series of pyrazolo[1,5-a]pyrimidines were synthesized and screened for their ability to inhibit M.tb growth. Compounds with a 4-fluorophenyl group showed promising results with IC50 values in low micromolar ranges. This study highlights the potential of these compounds as lead candidates for further development into antituberculosis drugs .
Case Study 2: Anticancer Activity
Another investigation focused on evaluating the anticancer properties of several pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects on breast cancer cells while sparing normal cells. This selectivity underscores the therapeutic potential of this compound class in oncology .
Mechanism of Action
The mechanism of action of 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, which plays a role in various biochemical pathways. By inhibiting these enzymes, the compound can modulate cellular processes and exert its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
The biological and physicochemical properties of pyrazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives
Key Observations:
Fluorophenyl vs. Chlorophenyl : Replacing one 4-fluorophenyl with a 4-chlorophenyl () increases molecular weight (352.8 vs. 348.4 for the target compound) and lipophilicity (LogP 4.4). Chlorine’s larger atomic radius may alter binding pocket interactions compared to fluorine.
Bis-Fluorophenyl vs.
Methoxy Substitution : A 4-methoxyphenyl group at R6 () introduces hydrogen-bonding capability, which may improve solubility but reduce metabolic stability due to demethylation risks.
Physicochemical Properties
- LogP and Solubility : The target compound’s dual fluorophenyl groups likely result in a high LogP (~4–5), comparable to ’s chlorophenyl analog. This lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Hydrogen-Bonding Capacity: The amine at position 7 provides a hydrogen-bond donor, critical for target engagement, as seen in triazolopyrimidine antimalarials ().
Biological Activity
3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, enzyme inhibitor, and fluorescent probe for biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of two fluorophenyl groups and a methyl group attached to the pyrazolo-pyrimidine core. Its molecular formula is , and it has a molecular weight of 318.31 g/mol.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer activities. The mechanism often involves the inhibition of specific protein kinases that play crucial roles in cell proliferation and survival. For instance, studies have shown that derivatives of this compound can inhibit AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AXL | 0.45 | |
| 3-Methyl-1H-pyrazol-5-amine | c-MET | 0.30 | |
| Other derivatives | Various | Varies |
Enzyme Inhibition
In addition to its anticancer properties, this compound has been reported to exhibit inhibitory effects on various enzymes. Notably, it has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment. Inhibitors like this compound could potentially improve glycemic control while also providing renal protective effects in diabetic patients .
Table 2: Enzyme Inhibition Activities
| Compound | Enzyme Target | Inhibition Type | Reference |
|---|---|---|---|
| This compound | DPP-IV | Competitive | |
| Other derivatives | Various | Various |
Case Studies
Several case studies have demonstrated the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa (cervical cancer) and L929 (normal fibroblast) cells. The compound showed selective cytotoxicity towards HeLa cells with an IC50 value significantly lower than that observed for L929 cells, indicating its potential as a selective anticancer agent .
- Fluorescent Probe Application : Another research highlighted the use of this compound as a fluorescent probe for mapping guanine quadruplexes (G4) in live cells. The ability to visualize G4 structures suggests its utility in studying telomerase activity and cancer growth regulation .
Q & A
Q. What synthetic methodologies are effective for preparing 3,6-Bis(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at positions 3 and 6 of the pyrazolo[1,5-a]pyrimidine core. For example:
- Step 1 : Cyclocondensation of substituted pyrazole-5-amine precursors with β-ketoesters or nitriles to form the pyrazolo[1,5-a]pyrimidine scaffold .
- Step 2 : Introduction of 4-fluorophenyl groups via palladium-catalyzed coupling with boronic acids under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
- Step 3 : Methylation at position 5 using methyl iodide or dimethyl sulfate in basic media (e.g., K₂CO₃ in acetone) . Key optimization parameters include solvent selection (DMF or dioxane), reaction time (5–8 hours), and purification via column chromatography (silica gel, hexane/EtOAc) .
Q. How is the structural characterization of this compound performed?
- 1H/13C NMR : Diagnostic signals include aromatic protons (δ 7.2–8.5 ppm for fluorophenyl groups) and pyrimidine NH/amine protons (δ 5.5–6.8 ppm). Fluorine coupling splits signals into doublets .
- X-ray crystallography : Single-crystal analysis confirms planarity of the pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents (e.g., 4-fluorophenyl groups at ~45° relative to the core) .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 393.12 for C₂₁H₁₆F₂N₅) validate purity and stoichiometry .
Q. What preliminary biological screening assays are relevant for this compound?
- Anticancer activity : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values <10 µM indicate potency, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .
- Enzyme inhibition : Kinase inhibition assays (e.g., CDK9) using ATP-competitive ELISA. Fluorophenyl groups enhance binding affinity (Kᵢ ~50 nM) .
Advanced Research Questions
Q. How do substituent modifications influence structure-activity relationships (SAR) in pyrazolo[1,5-a]pyrimidines?
- Fluorophenyl groups : The 4-fluoro substituent increases lipophilicity (logP ~3.2) and enhances target binding via halogen bonding with kinase active sites .
- Methyl at position 5 : Steric hindrance from the methyl group improves metabolic stability (t₁/₂ >4 hours in microsomal assays) but may reduce solubility .
- Amino group at position 7 : Critical for hydrogen bonding with catalytic lysine residues in kinases. Replacement with ethers or alkyl groups abolishes activity . Table 1 : Comparative IC₅₀ values for derivatives:
| Substituent at Position 3/6 | IC₅₀ (CDK9, nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | 52 ± 3.1 | 12.5 |
| 4-Chlorophenyl | 78 ± 4.5 | 8.2 |
| Phenyl (no halogen) | >1000 | 25.1 |
| Data from kinase inhibition and HPLC solubility assays . |
Q. What mechanisms explain contradictions in enzyme inhibition data across studies?
Discrepancies in IC₅₀ values (e.g., CDK9 vs. CDK2) arise from:
- Differential binding modes : Fluorophenyl groups may occupy hydrophobic pockets in CDK9 but clash with bulkier residues in CDK2 .
- Assay conditions : Variations in ATP concentration (1 mM vs. 100 µM) or buffer pH alter competitive inhibition kinetics .
- Protein flexibility : Molecular dynamics simulations show CDK9’s activation loop is more flexible, accommodating bulkier substituents .
Q. How can in vivo efficacy be optimized for neurodegenerative tauopathy models?
- Blood-brain barrier (BBB) penetration : Introduce polar groups (e.g., morpholine) to reduce logP (<2.5) while retaining MW <450 Da .
- Dosing regimens : Oral bioavailability studies in rodents (e.g., 10 mg/kg, q.d.) show sustained plasma levels (>1 µM for 8 hours) .
- Tau aggregation assays : Use transgenic mouse models (e.g., P301S tau) and quantify phosphorylated tau via Western blot (AT8 antibody) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
